(E)-3-Nonen-1-yne chemical properties and structure
(E)-3-Nonen-1-yne chemical properties and structure
An In-depth Technical Guide to (E)-3-Nonen-1-yne: Properties, Synthesis, and Reactivity
Introduction
(E)-3-Nonen-1-yne is a member of the enyne family, a class of organic compounds characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). Specifically, it is a conjugated 1,3-enyne, where the two unsaturated systems are separated by a single bond. This arrangement imparts unique electronic properties and a versatile reactivity profile, making it a valuable building block in organic synthesis. Its structure features a nine-carbon chain with a terminal alkyne at position 1 and a trans-configured (E) double bond at position 3.
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of (E)-3-Nonen-1-yne, tailored for researchers and professionals in drug development and chemical sciences. We will delve into the causality behind its reactivity, provide field-proven insights into its handling, and offer detailed protocols for its synthesis and key transformations.
Molecular Structure and Stereochemistry
The defining structural features of (E)-3-Nonen-1-yne are its terminal triple bond and the stereochemistry of its double bond. The IUPAC name, (E)-non-3-en-1-yne, precisely describes this arrangement.[1]
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Terminal Alkyne: The triple bond is located between C1 and C2. The hydrogen atom attached to C1 is notably acidic (pKa ≈ 25-26), a characteristic feature of terminal alkynes that governs much of their unique reactivity compared to internal alkynes.[2]
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Trans (E) Alkene: The double bond between C3 and C4 has a trans or E-configuration, meaning the substituents on the double bond (the alkyne group and the pentyl group) are on opposite sides. This geometry influences the molecule's shape and its participation in stereospecific reactions.
The structure with IUPAC numbering is illustrated below.
Caption: Structure of (E)-3-Nonen-1-yne with IUPAC numbering.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (E)-3-Nonen-1-yne are summarized in the table below. This data is essential for planning reactions, purification procedures, and safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ | PubChem[1] |
| Molecular Weight | 122.21 g/mol | PubChem[1] |
| IUPAC Name | (E)-non-3-en-1-yne | PubChem[1] |
| CAS Number | 70600-49-6 | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Complexity | 111 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Defined Bond Stereocenter Count | 1 | PubChem[1] |
Spectroscopic Signature: While detailed spectra require experimental acquisition, the expected spectroscopic characteristics can be predicted based on the structure:
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¹H NMR: Key signals would include the acetylenic proton (C1-H) around δ 2.0-3.0 ppm, two vinylic protons (C3-H, C4-H) between δ 5.0-7.0 ppm exhibiting a large coupling constant (J ≈ 15 Hz) characteristic of a trans double bond, and signals corresponding to the pentyl chain.
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¹³C NMR: Resonances for two sp-hybridized carbons (C1, C2) would appear between δ 65-90 ppm. Two sp²-hybridized carbons (C3, C4) would be found in the δ 100-150 ppm region. The remaining signals would correspond to the sp³-hybridized carbons of the pentyl group.[1]
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include a sharp peak for the terminal alkyne C-H stretch (≈3300 cm⁻¹), a C≡C stretch (≈2100 cm⁻¹), a C=C stretch (≈1650 cm⁻¹), and a strong band for the trans C-H bend (≈965 cm⁻¹).
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Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 122. Common fragmentation patterns would involve cleavage of the alkyl chain. The NIST library reports a top peak at m/z 79.[1]
Synthesis Strategies
The synthesis of 1,3-enynes like (E)-3-Nonen-1-yne is a well-established area of organic chemistry, with transition metal-catalyzed cross-coupling reactions being the most prominent methods.[3] These strategies offer high control over regio- and stereoselectivity.[3][4]
A highly effective and widely used method is the Sonogashira coupling , which involves the reaction of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[5]
Caption: General workflow for synthesizing (E)-3-Nonen-1-yne via Sonogashira coupling.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol describes a representative procedure for the synthesis of (E)-3-Nonen-1-yne.
Disclaimer: This is a generalized protocol and must be adapted and performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions.
Materials:
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(E)-1-Iodo-1-hexene
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Trimethylsilylacetylene (TMSA)
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N), distilled
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Tetrabutylammonium fluoride (TBAF), 1M in THF
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Anhydrous, degassed solvent (e.g., THF or DMF)
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Standard glassware for inert atmosphere chemistry
Procedure:
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Catalyst Preparation (in situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in anhydrous THF. Stir for 15 minutes until a homogeneous solution of the Pd(0) catalyst forms.
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Reaction Setup: To the catalyst solution, add CuI (1.5 mol%), (E)-1-iodo-1-hexene (1.0 eq), and triethylamine (2.0 eq).
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Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe. Using TMSA first protects the acidic alkyne proton, often leading to cleaner reactions and preventing self-coupling (Glaser coupling).
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Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting vinyl iodide is consumed.
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Workup (Aqueous): Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Organic Phase Treatment: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Desilylation: Dissolve the crude silylated enyne in THF. Cool the solution to 0°C and add TBAF (1.1 eq) dropwise. Stir for 1 hour at room temperature.
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Final Purification: After desilylation is complete (monitored by TLC), perform an aqueous workup as described in step 5. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (E)-3-Nonen-1-yne.
Chemical Reactivity and Synthetic Applications
The reactivity of (E)-3-Nonen-1-yne is dominated by its two functional groups. It serves as a versatile intermediate in the synthesis of complex molecules and heterocycles.[6][7]
Reactions of the Terminal Alkyne
The acidic proton on C1 is the most significant feature distinguishing it from internal alkynes.[2]
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Deprotonation and Nucleophilic Attack: The alkyne can be readily deprotonated by a strong base (e.g., n-BuLi, NaNH₂) to form a highly nucleophilic acetylide anion. This anion can then participate in C-C bond-forming reactions with various electrophiles such as alkyl halides, aldehydes, ketones, and epoxides.
Caption: Reactivity pathway of the terminal alkyne via deprotonation.
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Hydration: Markovnikov hydration (using HgSO₄/H₂SO₄) would yield a methyl ketone, while anti-Markovnikov hydration (via hydroboration-oxidation) would produce an aldehyde.
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Coupling Reactions: The terminal alkyne can participate in further coupling reactions like Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings.
Reactions as a 1,3-Enyne System
The conjugated enyne system is a powerful synthon for building cyclic structures.
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Enyne Metathesis: Catalyzed by ruthenium carbene complexes, enyne metathesis is a powerful reaction that reorganizes the molecule to form new carbo- and heterocyclic structures. This reaction has been widely applied in the synthesis of complex natural products.[6]
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Tandem Annulation: 1,3-enynes are excellent Michael acceptors and can undergo tandem cyclization reactions to form functionalized N-heterocycles like pyridines and pyrroles, which are common motifs in pharmaceuticals.[8]
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Diels-Alder Reactions: The alkene component can act as a dienophile in [4+2] cycloaddition reactions.
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Reduction: The triple and double bonds can be selectively hydrogenated. Using Lindlar's catalyst would reduce the alkyne to a (Z)-alkene, creating a diene system. Complete hydrogenation with H₂ over Pd/C would yield nonane.
Safety, Handling, and Storage
As a senior scientist, ensuring the safe handling of all reagents is paramount. Terminal alkynes, while synthetically useful, present specific hazards that demand rigorous protocols.
Core Hazards:
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Explosive Acetylide Formation: The most critical hazard is the formation of shock-sensitive and potentially explosive heavy metal acetylides.[9] This occurs when the terminal alkyne comes into contact with certain metal ions, particularly silver (Ag⁺), copper(I) (Cu⁺), and mercury(II) (Hg²⁺). Strictly avoid contact with these metals and their salts. Reactions involving copper salts (like Sonogashira or Cadiot-Chodkiewicz couplings) must be managed under controlled conditions where the acetylide is a transient intermediate, not an isolated species.
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Flammability: (E)-3-Nonen-1-yne is a volatile and flammable organic compound. All handling should be performed in a well-ventilated chemical fume hood, away from any potential ignition sources.[9][10]
Caption: Workflow for the safe storage and handling of terminal alkynes.
Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.[9]
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Temperature: Keep at low temperatures (-20°C to 4°C) to minimize volatility and potential for polymerization or decomposition.[9][11]
-
Container: Use amber-colored vials or wrap containers in foil to protect from light, which can catalyze degradation.[9]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5367313, 3-Nonen-1-yne, (E)-. Retrieved from [Link].
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NextSDS (n.d.). (E)-3-Nonen-1-yne — Chemical Substance Information. Retrieved from [Link].
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Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. PMC. Retrieved from [Link].
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Li, Y., et al. (2018). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. PMC. Retrieved from [Link].
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Supplementary Material for an unspecified chemical synthesis publication. Retrieved from [Link].
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Kant, K., et al. (n.d.). Comprehensive Strategies for the Synthesis of 1,3-Enyne Derivatives. Retrieved from [Link].
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ResearchGate (n.d.). Application of 1,3-enynes in various field of chemistry. Retrieved from [Link].
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Chinchilla, R., & Nájera, C. (2016). Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications. Chemical Society Reviews. Retrieved from [Link].
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Environment, Health and Safety (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link].
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Carl ROTH (2016). H₂N-PEG4-Alkyne - Safety Data Sheet. Retrieved from [Link].
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Organic Chemistry Portal (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. Retrieved from [Link].
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